1-(2-Phenylethyl)pyrrolidin-3-amine
CAS No.:
Cat. No.: VC14402199
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2 |
|---|---|
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | 1-(2-phenylethyl)pyrrolidin-3-amine |
| Standard InChI | InChI=1S/C12H18N2/c13-12-7-9-14(10-12)8-6-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |
| Standard InChI Key | YRKRLJLVSPPREA-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1N)CCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-(2-Phenylethyl)pyrrolidin-3-amine is C₁₂H₁₈N₂, with a molecular weight of 190.28 g/mol . The pyrrolidine ring adopts a puckered conformation, with the 2-phenylethyl group introducing steric bulk and influencing the compound’s electronic properties. Stereochemical variants, such as the (3S)-enantiomer (CAS 267643-79-8), have been synthesized and characterized, demonstrating the importance of chirality in pharmacological activity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂ | |
| Molecular Weight | 190.28 g/mol | |
| CAS Number (S-isomer) | 267643-79-8 | |
| Purity | 95–98% |
Synthetic Routes and Methodologies
Multi-Step Synthesis via Carboxylate Intermediates
A ten-step synthesis protocol for related pyrrolidine derivatives involves carboxylate intermediates and coupling reactions . For example, N3 (2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide) was synthesized through:
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Hydrolysis of Cbz-protected cyclic ester B1_6 to carboxylic acid B1 .
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Coupling with 2,3-diaminobenzamide dihydrochloride using N,N′-carbonyldiimidazole (CDI) .
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Hydrogenolysis to remove the Cbz protecting group, yielding the free amine .
While this pathway targets benzimidazole derivatives, analogous steps could be adapted for 1-(2-Phenylethyl)pyrrolidin-3-amine by substituting phenylethyl groups during nucleophilic substitution .
Aminocyclization Strategies
Aminocyclization of γ- or δ-amino alcohols offers a streamlined route to pyrrolidine and piperidine derivatives . For instance, Zhihui Shao et al. demonstrated the use of CDI and LiOH in cyclization reactions, which could facilitate the formation of the pyrrolidine core in the target compound .
Stereochemical Considerations
The (3S)-enantiomer of 1-(2-Phenylethyl)pyrrolidin-3-amine has been isolated with high purity (95–98%) . Chirality at the 3-position influences receptor binding affinity, as seen in NMDA receptor antagonists like fluorolintane (a fluorinated pyrrolidine analog) . For example, fluorolintane isomers exhibit distinct dissociative effects depending on fluorine substitution patterns, underscoring the role of stereochemistry in bioactivity .
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR and 13C-NMR are critical for confirming pyrrolidine ring substitution patterns. In related compounds, such as fluorolintane isomers, aromatic proton resonances appear between δ 7.2–7.4 ppm, while pyrrolidine protons resonate at δ 2.5–3.5 ppm .
Mass Spectrometry (MS)
High-resolution MS (HRMS) differentiates isomers via unique fragmentation patterns. For fluorinated analogs, GC-MS analysis of [M + H – HF]+ ions revealed distinct product ions for each isomer . Similar approaches could resolve structural variants of 1-(2-Phenylethyl)pyrrolidin-3-amine.
Chromatographic Methods
Gas chromatography (GC) and liquid chromatography (LC) separate positional isomers. In fluorolintane, GC retention times varied by 0.5–1.2 minutes across isomers, enabling precise identification .
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